Levetiracetam - 102767-28-2

Levetiracetam

Catalog Number: EVT-273321
CAS Number: 102767-28-2
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levetiracetam is a second-generation antiepileptic drug (AED) [, , ]. While its precise mechanism of action remains partially elusive, it exhibits a distinct profile compared to other AEDs []. Levetiracetam is recognized for its favorable pharmacokinetic properties, including minimal drug interactions and good tolerability [, , ].

Piracetam

Brivaracetam

Relevance: Brivaracetam is relevant to Levetiracetam due to their shared mechanism of action. Both drugs exert their anticonvulsant effects by binding to SV2A, although Brivaracetam exhibits a higher affinity for this target. [] This suggests a potential for similar therapeutic applications, though direct comparisons in efficacy and side effect profiles are necessary.

Phenytoin

Relevance: Phenytoin serves as a point of comparison to Levetiracetam in several studies. Research has investigated the relative efficacy and safety of both drugs in treating seizures, particularly in the context of epilepsy. For instance, one study investigated the rate of seizure reduction after surgical resection of brain tumors, comparing the effectiveness of Levetiracetam versus Phenytoin. [] These comparisons help to establish the relative benefits and drawbacks of Levetiracetam within the broader landscape of AEDs.

Lamotrigine

Relevance: Lamotrigine is a relevant compound to Levetiracetam in the context of comparative efficacy studies. The SANAD II trial directly compared the two drugs as treatments for focal epilepsy, finding Lamotrigine to be superior in terms of seizure control and treatment failure rates. [] This suggests that while both are effective AEDs, Lamotrigine may be a more favorable first-line treatment option for certain patient populations with focal epilepsy.

Zonisamide

Relevance: Zonisamide is another AED directly compared to Levetiracetam in the SANAD II trial, focusing on focal epilepsy. The study revealed that while Zonisamide met the criteria for non-inferiority in preventing seizures compared to Lamotrigine, it did not demonstrate superiority over Levetiracetam. [] This head-to-head comparison informs treatment decisions for focal epilepsy, highlighting the importance of considering individual patient factors and potential benefits of different AEDs.

Valproate (Valproic Acid)

Relevance: Valproate serves as a key comparator to Levetiracetam in the context of treating generalized and unclassified epilepsy. The SANAD II trial specifically investigated the comparative effectiveness of these two drugs in this patient population. [] Findings indicated that Valproate was superior to Levetiracetam in achieving seizure remission and preventing treatment failure. This comparison is particularly relevant for women of childbearing potential, as it informs the risk-benefit assessment between Levetiracetam's lower teratogenicity and Valproate's higher efficacy but increased teratogenic risks. []

Gabapentin

Relevance: Gabapentin, while an AED, has been studied in combination with Levetiracetam for its potential in mitigating post-traumatic non-convulsive seizures induced by brain injuries in rat models. [] This research investigated whether combining the two drugs offered an additive therapeutic effect compared to their individual use. The findings contribute to understanding the potential of combination therapies for addressing specific types of seizures, particularly those associated with traumatic brain injuries.

Carbamazepine

Relevance: Carbamazepine is relevant to Levetiracetam in research exploring potential drug interactions and combined effects on motor behavior, pain sensitivity, and learning in animal models. One study investigated the pharmacological effects of Valproic Acid, Levetiracetam, Carbamazepine, and their co-administration on various behavioral and sensory parameters in rats. [] While both are AEDs, their combined use requires careful consideration due to potential pharmacodynamic interactions that could influence treatment outcomes and side effect profiles.

Topiramate

Relevance: Topiramate is mentioned in a case report describing a potential drug interaction between sevelamer and Levetiracetam. [] Although the case report focuses on the interaction between sevelamer and Levetiracetam, the patient was also on Topiramate. This highlights the importance of considering the potential for drug interactions, particularly in patients with complex medication regimens involving multiple AEDs or other medications that could affect drug metabolism or clearance.

Source and Classification

Levetiracetam is derived from the natural amino acid L-α-ethyl-2-oxo-1-pyrrolidineacetamide. It belongs to the class of drugs known as antiepileptics or anticonvulsants. The chemical formula of levetiracetam is C₈H₁₃N₂O₂, and it has a molecular weight of 170.20 g/mol. The compound is marketed under various brand names, including Keppra, and is available in multiple formulations such as tablets, oral solutions, and injectable forms.

Synthesis Analysis

The synthesis of levetiracetam involves several methods, with the most notable being asymmetric synthesis techniques that yield high enantiomeric purity.

Common Methods of Synthesis

  1. Initial Method: The original synthesis described by Gobert et al. utilizes γ-butyrolactone and 2-aminobutanol as starting materials. This method involves several steps, including the formation of intermediates that are subsequently converted into levetiracetam.
  2. Enantioselective Synthesis: A significant advancement in the synthesis of levetiracetam includes a six-step enantioselective process starting from chiral N-sulfinimine. This method employs stereoselective reactions that enhance the yield and purity of the desired (S)-enantiomer .
  3. Alternate Syntheses: Other methods have been developed that utilize commercially available precursors, achieving high yields and purities (>99%) through efficient reaction conditions such as temperature control and specific reagent choices .

Technical Parameters

The synthesis typically involves:

  • Refluxing: The reaction mixture is often refluxed in organic solvents like acetone or ethyl acetate.
  • Temperature Control: Specific temperature ranges (e.g., -5 °C to 0 °C) are maintained during critical reaction steps to optimize yields.
  • Purification Steps: Final products undergo recrystallization to achieve the desired purity levels, often exceeding 98% .
Molecular Structure Analysis

Levetiracetam has a distinctive molecular structure characterized by its pyrrolidine ring.

Structural Features

  • Chemical Structure: Levetiracetam consists of a pyrrolidine ring attached to an acetamide group, with an ethyl substituent contributing to its unique properties.
  • Stereochemistry: The compound exists predominantly in its (S)-enantiomeric form, which is responsible for its therapeutic effects.

Relevant Data

  • X-ray Crystallography: Studies have provided detailed insights into the three-dimensional arrangement of atoms within levetiracetam, confirming its specific stereochemistry.
  • Spectroscopic Analysis: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to elucidate its structural characteristics .
Chemical Reactions Analysis

Levetiracetam participates in several chemical reactions that are crucial for its synthesis and functionalization.

Key Reactions

  1. Formation of Intermediates: During synthesis, levetiracetam is formed through reactions involving nucleophilic additions and acylation processes.
  2. Deprotection Steps: Certain synthetic routes involve protective group strategies where temporary modifications are made to facilitate subsequent reactions.

Technical Details

  • Reaction Conditions: Many reactions are conducted under controlled atmospheres (e.g., inert gas environments) to prevent side reactions.
  • Monitoring Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to track reaction progress and product purity .
Mechanism of Action

Levetiracetam's mechanism of action is not fully understood but involves several key interactions within the central nervous system.

Proposed Mechanisms

  1. Synaptic Vesicle Protein Binding: Levetiracetam binds selectively to the synaptic vesicle protein 2A, modulating neurotransmitter release.
  2. Inhibition of Neuronal Excitability: The drug appears to enhance inhibitory neurotransmission while decreasing excitatory transmission, contributing to its anticonvulsant effects.

Relevant Data

  • Electrophysiological Studies: Research indicates that levetiracetam reduces neuronal excitability by altering calcium ion dynamics and neurotransmitter release profiles .
Physical and Chemical Properties Analysis

Levetiracetam exhibits several notable physical and chemical properties that influence its behavior as a pharmaceutical agent.

Relevant Data

  • Melting Point: Approximately 185 °C.
  • pH Range for Solutions: Optimal pH for solubility ranges from 4 to 7 .
Applications

Levetiracetam is primarily used in clinical settings for managing epilepsy but has potential applications in other areas.

Clinical Applications

  1. Epilepsy Treatment: Approved for use in partial-onset seizures in adults and children.
  2. Adjunct Therapy: Often used alongside other antiepileptic medications for enhanced efficacy.

Research Applications

Ongoing studies are exploring levetiracetam's potential benefits in treating conditions beyond epilepsy, including mood disorders and neuropathic pain .

Historical Development & Theoretical Foundations

Discovery Pathways: Screenings in Audiogenic Seizure-Susceptible Murine Models

The identification of levetiracetam (LEV) as a potent antiepileptic compound originated from a deliberate departure from conventional screening methodologies. In 1992, researchers at UCB Pharma (Belgium) employed audiogenic seizure-susceptible mice – a model characterized by inherited susceptibility to sound-induced seizures – to evaluate novel chemical entities [2] [8]. This model selectively identified compounds effective against brainstem-originating reflex epilepsies. LEV, the S-enantiomer of etiracetam, emerged with significant activity in this model, suppressing seizure spread and severity without the pronounced sedation associated with older antiseizure medications (ASMs) [2] [6].

A critical breakthrough occurred in 1995 when researchers reported LEV exhibited saturable, stereoselective, and reversible binding to an approximately 90 kDa protein within rodent brain synaptic membranes [2] [8]. This high-affinity binding site (Kd ≈ 15 nM) distinguished LEV from all known ASM targets at the time (e.g., sodium channels, GABA receptors). The identity of this protein remained elusive for several years, fueling skepticism within the epilepsy research community about its therapeutic relevance [2] [8]. This binding site was later definitively identified as Synaptic Vesicle Glycoprotein 2A (SV2A), a ubiquitous transmembrane protein present on synaptic vesicles throughout the central nervous system [6] [8]. SV2A's role in modulating vesicle exocytosis and neurotransmitter release provided the first mechanistic clue to LEV's unique action.

Table 1: Key Milestones in Levetiracetam's Discovery Pathway

YearMilestoneSignificance
1992Identification in audiogenic seizure-susceptible mouse model [2] [6]Demonstrated efficacy in a non-traditional screening model, highlighting unique activity profile.
1995Discovery of saturable, stereospecific brain binding site (~90 kDa protein) [2] [8]Revealed a novel, specific neuronal target distinct from known ASM mechanisms.
2004Identification of SV2A as the primary binding target [6] [8]Established the molecular target, linking LEV to synaptic vesicle function and neurotransmitter release regulation.

Paradigm Shift in Antiepileptic Drug Discovery: Overcoming Traditional Screening Dogmas

LEV's discovery directly challenged entrenched dogmas in mid-20th-century antiseizure medication (ASM) development. The field heavily relied on two acute seizure models for primary screening:

  • Maximal Electroshock (MES) Test: Mimicking generalized tonic-clonic seizures, prioritizing sodium channel blockers (e.g., phenytoin, carbamazepine).
  • Pentylenetetrazol (PTZ) Test: Inducing clonic seizures, favoring GABAergic enhancers (e.g., benzodiazepines, phenobarbital) [2] [3].

Crucially, LEV lacked significant activity in both the MES and PTZ tests during standard preclinical screening [2] [7]. This inactivity within the dominant screening paradigms initially led to skepticism regarding its potential utility and delayed its broader recognition [2] [8]. Its efficacy was only demonstrable in models considered secondary at the time, such as the audiogenic mouse model and, critically, in chronic models of acquired epilepsy like the amygdala kindling model and post-status epilepticus models of temporal lobe epilepsy (TLE) [2] [3] [7]. These chronic models better reflect the neuronal hyperexcitability and network reorganization characteristic of human epilepsy, particularly drug-resistant forms.

LEV's eventual success validated several revolutionary concepts:

  • Model Limitations: Demonstrated that MES and PTZ screens were insufficient for identifying all clinically useful ASM mechanisms, missing compounds effective in chronic epilepsy and against specific seizure types (e.g., myoclonus).
  • Chronic Model Value: Highlighted the predictive power of chronic epilepsy models and models incorporating a drug-resistant phenotype for discovering therapies for refractory epilepsy.
  • Novel Targets: Proved the feasibility and therapeutic potential of targeting entirely novel molecular mechanisms beyond ion channels and classic neurotransmitter receptors (i.e., SV2A).
  • Stereoselectivity: Emphasized the importance of stereochemistry, as the S-enantiomer (levetiracetam) possessed the desired activity, while the R-enantiomer was largely inactive [2] [6] [8].

This shift prompted a philosophical and practical change in screening strategies, exemplified by the renaming of the U.S. National Institutes of Health program from the "Anticonvulsant Screening Program" to the "Epilepsy Therapy Screening Program" (ETSP), broadening its scope [3].

Table 2: Traditional vs. Levetiracetam-Compatible Screening Paradigms

Screening ParadigmPrimary Targets IdentifiedLevetiracetam ActivitySignificance for LEV Development
Maximal Electroshock (MES)Voltage-gated Na+ channel blockersInactiveInitial skepticism due to failure in "gold standard" model.
Pentylenetetrazol (PTZ)GABA enhancersInactiveFurther questioned broad applicability.
Audiogenic Seizure MiceVaried; brainstem circuitryHighly ActiveKey model for initial identification and proof of concept.
Amygdala Kindling (Chronic)Compounds modifying epileptogenesis/hyperexcitabilityActiveValidated efficacy in chronic model, predicting clinical utility.
Post-Status Epilepticus TLE ModelsPotential disease-modifying/anti-epileptogenic agentsActiveSupported potential for broader application beyond symptom control.

Chronology of Global Regulatory Approvals: FDA (1999) vs. EMA (2000) Divergences

The regulatory approval of levetiracetam marked its transition from a novel compound to a clinically available therapeutic. This process revealed nuanced differences between major regulatory agencies:

  • U.S. Food and Drug Administration (FDA):
  • Initial Approval (Nov 1999): Granted approval solely as adjunctive (add-on) therapy for the treatment of adult patients (≥ 18 years) with partial-onset seizures, with or without secondary generalization [6] [8]. This approval was based primarily on three pivotal multicenter, double-blind, randomized, placebo-controlled trials demonstrating significant efficacy as add-on therapy in refractory partial epilepsy populations [3] [6].
  • Label Expansions (Post-1999): Subsequent FDA approvals significantly broadened LEV's use:
  • Adjunctive therapy for myoclonic seizures in patients with Juvenile Myoclonic Epilepsy (JME) (2005).
  • Adjunctive therapy for primary generalized tonic-clonic (PGTC) seizures in patients with idiopathic generalized epilepsy (IGE) (2006).
  • Monotherapy approval for partial-onset seizures in patients aged 16 years and older (2017, following conversion trials) [6] [8].

  • European Medicines Agency (EMA):

  • Initial Approval (2000): Granted a broader initial indication compared to the FDA. It approved LEV for:
  • Monotherapy in the treatment of partial-onset seizures.
  • Adjunctive therapy in the treatment of partial-onset seizures and secondary generalized seizures [6] [8].
  • Subsequent Expansions: Similar to the FDA, the EMA later expanded approvals to include adjunctive therapy for myoclonic seizures in JME and PGTC seizures in IGE.

The key divergence lay in the initial acceptance of monotherapy use by the EMA in 2000, while the FDA required additional controlled conversion-to-monotherapy studies, leading to a monotherapy approval nearly two decades later. This difference likely reflected regulatory perspectives on the initial clinical trial data and the acceptable evidence threshold for monotherapy claims. LEV's approval paved the way for its structural analog, brivaracetam (a higher-affinity SV2A ligand), which received FDA/EMA approval in 2016 [8].

Table 3: Chronology of Key Regulatory Approvals for Levetiracetam

AgencyYearApproval ScopeNotes
FDA1999Adjunctive therapy for partial-onset seizures in adults (≥18 years)Initial approval based on add-on trials in refractory epilepsy.
EMA2000Monotherapy for partial-onset seizures; Adjunctive therapy for partial-onset and secondary generalized seizuresBroader initial label including monotherapy.
FDA2005Adjunctive therapy for myoclonic seizures in Juvenile Myoclonic Epilepsy (JME)Expansion into generalized epilepsy syndromes.
FDA2006Adjunctive therapy for primary generalized tonic-clonic (PGTC) seizures in Idiopathic Generalized Epilepsy (IGE)Further expansion within generalized epilepsy.
FDA~2017Monotherapy for partial-onset seizures in patients ≥16 yearsFDA monotherapy approval significantly later than EMA, requiring specific conversion trial data.

Properties

CAS Number

102767-28-2

Product Name

Levetiracetam

IUPAC Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1

InChI Key

HPHUVLMMVZITSG-ZCFIWIBFSA-N

SMILES

CCC(C(=O)N)N1CCCC1=O

Solubility

2.98e+02 g/L

Synonyms

alpha ethyl 2 oxo 1 Pyrrolidineacetamide
alpha-ethyl-2-oxo-1-pyrrolidineacetamide
etiracetam
Etiracetam, (R)-
Etiracetam, R isomer
etiracetam, R-isomer
Etiracetam, S isomer
etiracetam, S-isomer
Keppra
levetiracetam
R-isomer Etiracetam
S-isomer Etiracetam
UCB 6474
ucb L059
ucb L060
UCB-6474
ucb-L059
ucb-L060
UCB6474
UcbL060

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O

Isomeric SMILES

CC[C@H](C(=O)N)N1CCCC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.